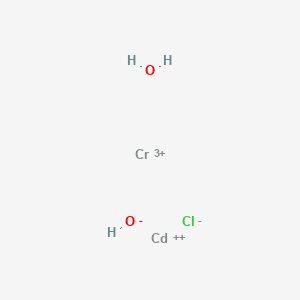
cadmium(2+);chromium(3+);chloride;hydroxide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate is a complex compound that consists of cadmium, chromium, chloride, hydroxide, and water molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);chromium(3+);chloride;hydroxide;hydrate typically involves the reaction of cadmium chloride and chromium chloride with a hydroxide source in the presence of water. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the final product. The general reaction can be represented as follows:
[ \text{CdCl}_2 + \text{CrCl}_3 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Cd(OH)}_2 + \text{Cr(OH)}_3 + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between cadmium and chromium ions.
Substitution Reactions: Where chloride ions may be replaced by other anions.
Precipitation Reactions: Formation of insoluble hydroxides in aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and other metal salts. The conditions such as temperature, pH, and concentration are critical in determining the reaction pathways and products.
Major Products Formed
The major products formed from these reactions include cadmium hydroxide, chromium hydroxide, and various chloride salts. These products can further react to form more complex compounds depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and toxicity.
Industry: Utilized in the production of pigments, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of cadmium(2+);chromium(3+);chloride;hydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. Cadmium and chromium ions can bind to proteins, enzymes, and other cellular components, affecting their function and activity. The compound’s effects are mediated through various pathways, including oxidative stress, metal ion homeostasis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Cadmium Chloride: A simpler compound with similar cadmium content but lacks chromium and hydroxide components.
Chromium(III) Chloride: Contains chromium and chloride but does not include cadmium or hydroxide.
Cadmium Hydroxide: Contains cadmium and hydroxide but lacks chromium and chloride.
Uniqueness
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate is unique due to its combination of cadmium, chromium, chloride, hydroxide, and water molecules.
Propiedades
Número CAS |
856151-92-3 |
|---|---|
Fórmula molecular |
CdClCrH3O2+3 |
Peso molecular |
234.88 g/mol |
Nombre IUPAC |
cadmium(2+);chromium(3+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/Cd.ClH.Cr.2H2O/h;1H;;2*1H2/q+2;;+3;;/p-2 |
Clave InChI |
AFMFHLXIWQYZRI-UHFFFAOYSA-L |
SMILES canónico |
O.[OH-].[Cl-].[Cr+3].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















